N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-30-19-9-10-21(31-2)20(17-19)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)18-7-4-3-5-8-18/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFBYTPUJIYSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a piperazine moiety, contributing to its pharmacological properties.
The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor modulator, influencing both serotonin and dopamine pathways. Such interactions are crucial in the context of psychiatric disorders, where serotonin dysregulation is often implicated.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can significantly reduce depressive behaviors in rodents, as evidenced by the forced swim test and tail suspension test .
Neuroprotective Properties
In vitro studies have demonstrated that compound 1 possesses neuroprotective properties against oxidative stress-induced neuronal damage. This effect is believed to be mediated through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity .
Analgesic Activity
Additionally, this compound has shown potential analgesic effects in various pain models. The analgesic activity is hypothesized to involve the modulation of pain pathways through opioid receptor interactions .
Case Study 1: Antidepressant Activity in Rodents
A study conducted on male Sprague-Dawley rats assessed the antidepressant effects of compound 1. The results indicated a significant reduction in immobility time in the forced swim test after administration of the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups. The study concluded that compound 1 exhibits potential as an antidepressant agent .
| Dose (mg/kg) | Immobility Time (seconds) | Significance |
|---|---|---|
| Control | 180 | - |
| 10 | 120 | p < 0.05 |
| 20 | 90 | p < 0.01 |
Case Study 2: Neuroprotection Against Oxidative Stress
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, compound 1 was found to significantly reduce cell death and increase cell viability compared to untreated controls. The protective effect was noted at concentrations as low as 5 µM .
| Concentration (µM) | Cell Viability (%) | Significance |
|---|---|---|
| Control | 50 | - |
| 5 | 75 | p < 0.01 |
| 10 | 85 | p < 0.001 |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound shares structural and functional similarities with several classes of bioactive molecules. Below is a detailed comparison:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Receptor Selectivity: The target compound’s 2,5-dimethoxyphenyl group aligns with 5-HT2A/2C agonists like DOI, but its 4-phenylpiperazine-propyl chain introduces 5-HT1A/D2 affinity, a feature absent in simple phenethylamines .
Structural Modifications :
- Unlike benzothiazole acetamides (e.g., EP3348550A1 derivatives), the target compound avoids fluorinated substituents, which could reduce metabolic stability but enhance CNS penetration due to lower molecular weight .
- The propyl spacer in the target compound may offer conformational flexibility, contrasting with rigid LSD-like scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
